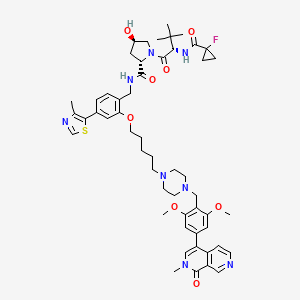

VZ185

Description

Properties

IUPAC Name |

(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H67FN8O8S/c1-33-46(71-32-57-33)34-11-12-35(27-56-48(64)42-26-37(63)29-62(42)50(66)47(52(2,3)4)58-51(67)53(54)14-15-53)43(23-34)70-22-10-8-9-17-60-18-20-61(21-19-60)31-41-44(68-6)24-36(25-45(41)69-7)40-30-59(5)49(65)39-28-55-16-13-38(39)40/h11-13,16,23-25,28,30,32,37,42,47,63H,8-10,14-15,17-22,26-27,29,31H2,1-7H3,(H,56,64)(H,58,67)/t37-,42+,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGCLFXBHOXXEN-JPTLTNPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCN5CCN(CC5)CC6=C(C=C(C=C6OC)C7=CN(C(=O)C8=C7C=CN=C8)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCN5CCN(CC5)CC6=C(C=C(C=C6OC)C7=CN(C(=O)C8=C7C=CN=C8)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H67FN8O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

995.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VZ185: An In-Depth Technical Guide to a Dual BRD7 and BRD9 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

VZ185 is a potent, selective, and fast-acting dual degrader of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9).[1][2][3][4][5][6][7] As subunits of the human SWI/SNF (BAF) chromatin remodeling complexes, BRD7 and BRD9 have emerged as significant targets in oncology and other therapeutic areas.[1][4] VZ185 operates through the Proteolysis Targeting Chimera (PROTAC) technology, a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[7][8] This technical guide provides a comprehensive overview of the mechanism of action of VZ185, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of Action

VZ185 is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that specifically targets the bromodomains of BRD7 and BRD9.[5] By simultaneously engaging both the E3 ligase and the target proteins, VZ185 facilitates the formation of a ternary complex.[1][6] This proximity induces the VHL E3 ligase to polyubiquitinate BRD7 and BRD9, marking them for degradation by the 26S proteasome.[1] This catalytic process results in the potent and sustained depletion of cellular BRD7 and BRD9 levels.[7] A diastereoisomer of VZ185, cis-VZ185, is unable to bind to VHL and therefore serves as a negative control in experiments as it does not induce degradation.[6]

Signaling Pathway

The signaling cascade initiated by VZ185 leading to the degradation of BRD7 and BRD9 is a multi-step process. It begins with the formation of the key ternary complex and culminates in the proteasomal degradation of the target proteins, freeing VZ185 to engage in further degradation cycles.

Quantitative Data Summary

The efficacy and selectivity of VZ185 have been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Degradation Potency

| Assay Type | Cell Line | Target | DC50 (nM) | Time (h) | Reference |

| Western Blot | RI-1 | BRD9 | 1.8 | 8 | [6] |

| Western Blot | RI-1 | BRD7 | 4.5 | 8 | [6] |

| HiBiT Live-Cell | HEK293 | HiBiT-BRD9 | 4.0 | - | [6] |

| HiBiT Live-Cell | HEK293 | HiBiT-BRD7 | 34.5 | - | [6] |

| WES Assay | EOL-1 | BRD9 | 2.3 | 18 | [1] |

| WES Assay | A204 | BRD9 | 8.3 | 18 | [1] |

DC50: Half-maximal degradation concentration.

Table 2: Cellular Viability

| Assay Type | Cell Line | EC50 (nM) | Reference |

| CellTiter-Glo | EOL-1 | 3.4 | [1] |

| CellTiter-Glo | A204 | 39.8 | [1] |

EC50: Half-maximal effective concentration for cell viability reduction.

Table 3: Biophysical Binding Parameters

| Assay Type | Binding Interaction | KD (nM) | Reference |

| ITC | VZ185 : VHL | 26 ± 9 | [6] |

| ITC | VZ185 : BRD9-BD | 5.1 ± 0.6 | [6] |

| FP | VZ185 : VHL | 35 ± 5 | [6] |

KD: Dissociation constant; ITC: Isothermal Titration Calorimetry; FP: Fluorescence Polarization; BD: Bromodomain.

Table 4: In Vitro Pharmacokinetic Properties

| Parameter | Species | Value | Reference |

| Plasma Stability | Human, Mouse | High | [1][7] |

| Microsomal Stability | Human, Mouse | High | [1][7] |

| Aqueous Kinetic Solubility | - | ~100 µM | [1][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize VZ185.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in BRD7 and BRD9 protein levels following VZ185 treatment.

-

Cell Lines: HeLa, RI-1, EOL-1, A-204.

-

Reagents: VZ185 (various concentrations), DMSO (vehicle control), RIPA lysis buffer, protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-BRD7, Rabbit anti-BRD9, Mouse anti-β-actin.

-

Data Analysis: Band intensities are quantified using densitometry and normalized to the loading control (β-actin). The percentage of remaining protein is calculated relative to the DMSO-treated control.

Isothermal Titration Calorimetry (ITC)

ITC is employed to directly measure the binding affinity (KD) and thermodynamics of VZ185 to its target proteins and the VHL E3 ligase.

-

Instrumentation: MicroCal ITC200 or similar.

-

Proteins: Recombinant human BRD9 bromodomain (BRD9-BD) and VHL-ElonginC-ElonginB (VCB) complex.

-

Buffer: 20 mM Bis-Tris propane, 100 mM NaCl, 1 mM TCEP, pH 7.5.

-

Experimental Conditions: Typically run at 25°C with a stirring speed of 750 rpm.

HiBiT Live-Cell Degradation Assay

This bioluminescent assay allows for the real-time, quantitative monitoring of protein degradation in living cells.

-

Principle: The small 11-amino-acid HiBiT tag is knocked into the endogenous locus of the target protein (BRD7 or BRD9) using CRISPR/Cas9. When the LgBiT subunit is added, a bright luminescent signal is produced upon their association. A decrease in luminescence directly correlates with the degradation of the HiBiT-tagged protein.

-

Cell Line: HEK293 cells with endogenously tagged HiBiT-BRD7 or HiBiT-BRD9.

-

Reagents: VZ185, Nano-Glo® HiBiT Lytic Detection System (Promega).

-

Procedure:

-

Seed HiBiT-tagged cells in a multi-well plate.

-

Treat cells with a serial dilution of VZ185.

-

At various time points, add the lytic reagent containing LgBiT and substrate.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Luminescence signals are normalized to DMSO-treated controls to determine the percentage of protein degradation. DC50 values are calculated from the dose-response curves.

Quantitative Mass Spectrometry-Based Proteomics

This unbiased approach is used to assess the selectivity of VZ185 across the entire proteome.

-

Cell Line: RI-1 cells.

-

Treatment: 100 nM VZ185, 100 nM cis-VZ185, or DMSO for 4 hours.

-

Methodology: Multiplexed isobaric tagging (e.g., TMT) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Protein abundance is quantified, and statistically significant changes are identified. The results demonstrate that VZ185 selectively degrades BRD7 and BRD9 with minimal off-target effects.

Conclusion

VZ185 is a highly potent and selective dual degrader of BRD7 and BRD9. Its mechanism of action, centered on the recruitment of the VHL E3 ligase to induce proteasomal degradation, has been rigorously characterized through a suite of biochemical and cellular assays. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and for those investigating the biological roles of BRD7 and BRD9. The well-defined properties of VZ185 establish it as a valuable chemical probe for further exploring the therapeutic potential of targeting these key chromatin remodeling proteins.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. eubopen.org [eubopen.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pardon Our Interruption [opnme.com]

- 7. Pardon Our Interruption [opnme.com]

- 8. medchemexpress.com [medchemexpress.com]

VZ185 PROTAC: A Technical Guide to a Potent and Selective Dual Degrader of BRD7 and BRD9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of VZ185, a potent and selective Proteolysis Targeting Chimera (PROTAC) that dually degrades Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9). VZ185 operates by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of its target proteins.[1][2][3] This document details the structure, mechanism of action, and functional characteristics of VZ185, presenting key quantitative data in structured tables. Furthermore, it outlines the methodologies for the pivotal experiments cited and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction to VZ185

PROTACs represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment rather than merely inhibiting their activity.[4] This is achieved through their bifunctional nature, consisting of two distinct ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase.[4] This induced proximity leads to the target protein's ubiquitination and degradation by the proteasome.[4]

VZ185 is a VHL-based PROTAC that potently and selectively targets BRD7 and BRD9 for degradation.[1][2][5] BRD7 and BRD9 are subunits of the BAF (BRG1/BRM-associated factor) and PBAF (Polybromo-associated BAF) chromatin remodeling complexes, respectively.[5][6] These complexes play a crucial role in regulating gene expression by altering chromatin structure.[6] The dysregulation of these proteins has been implicated in various cancers, making them attractive therapeutic targets.[6] VZ185 was developed through an iterative design and optimization process to overcome the initial challenges of targeting the VHL-BRD9 pair, which was initially considered unsuitable for a PROTAC approach.[3][6][7]

Structure and Physicochemical Properties

VZ185 is a complex small molecule designed to effectively engage both BRD7/9 and the VHL E3 ligase. Its structure is optimized for cell permeability, ternary complex formation, and efficient degradation of its targets.

| Property | Value | Reference |

| Molecular Formula | C₅₃H₆₇FN₈O₈S | [1] |

| Molecular Weight | 995.23 g/mol | [1][6] |

| CAS Number | 2306193-61-1 | [1] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Storage | Store at -20°C | [1] |

| Purity | ≥98% | [1] |

Mechanism of Action

VZ185 functions by forming a ternary complex between the target protein (BRD7 or BRD9) and the VHL E3 ubiquitin ligase. This proximity, induced by VZ185, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated BRD7 or BRD9 is then recognized and degraded by the 26S proteasome.

Quantitative Biological Data

The efficacy of VZ185 has been characterized through various in vitro assays, demonstrating its high potency and selectivity for BRD7 and BRD9.

Degradation Potency

| Cell Line | Target | DC₅₀ (nM) | Dₘₐₓ (%) | Time (h) | Reference |

| RI-1 | BRD9 | 1.79 - 1.8 | ~95 | 8 | [1] |

| RI-1 | BRD7 | 4.5 | ~95 | 8 | [1] |

| HEK293 | HiBiT-BRD9 | 4.0 | - | - | |

| HEK293 | HiBiT-BRD7 | 34.5 | - | - | |

| EOL-1 | BRD9 | 2.3 | - | 18 | |

| A-204 | BRD9 | 8.3 | - | 18 |

Binding Affinities and Ternary Complex Formation

| Parameter | Value | Method | Reference |

| VHL Binary KD | 26 ± 9 nM | ITC | |

| VHL Ternary KD (with BRD9-BD) | 27 ± 3 nM | ITC | |

| BRD9-BD Binary KD | 5.1 ± 0.6 nM | ITC | |

| VHL Binary KD | 35 ± 5 nM | FP | |

| VHL Ternary KD (with BRD9-BD) | 35 ± 6 nM | FP | |

| Cooperativity (α) | 1.0 | ITC/FP | |

| ΔG (VHL:VZ185:BRD9-BD) | -21.7 kcal/mol | ITC | [6] |

Cytotoxicity

| Cell Line | EC₅₀ (nM) | Assay | Reference |

| EOL-1 | 3.4 | CellTiter-Glo | |

| A-204 | 39.8 | CellTiter-Glo |

Experimental Protocols

Detailed experimental protocols for the characterization of VZ185 are described in Zoppi et al., J. Med. Chem. 2019, 62, 699-726. The following provides a general overview of the key methodologies.

Western Blotting for Protein Degradation

This assay is used to quantify the reduction in BRD7 and BRD9 protein levels following treatment with VZ185.

Isothermal Titration Calorimetry (ITC)

ITC is employed to measure the binding affinities (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of VZ185 to VHL and BRD9, both in binary and ternary contexts.

Principle: ITC directly measures the heat released or absorbed during a binding event.

General Protocol:

-

Prepare purified proteins (VHL, BRD9-BD) and VZ185 in a matched buffer to minimize heats of dilution.

-

Load the protein solution into the sample cell and the VZ185 solution into the titration syringe.

-

Perform a series of small injections of the VZ185 solution into the protein solution.

-

The heat change upon each injection is measured and plotted against the molar ratio of the reactants.

-

The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.

Fluorescence Polarization (FP) Assay

FP assays are used as an orthogonal method to determine the binding affinities of VZ185.

Principle: The polarization of emitted light from a fluorescently labeled molecule is dependent on its rotational diffusion. When a small fluorescent molecule binds to a larger protein, its rotation slows, leading to an increase in fluorescence polarization.

General Protocol for Competition Assay:

-

A fluorescently labeled ligand (tracer) that binds to the protein of interest (e.g., VHL or BRD9-BD) is used.

-

The protein and tracer are incubated to form a complex with high fluorescence polarization.

-

VZ185 is titrated into the solution, competing with the tracer for binding to the protein.

-

The displacement of the tracer by VZ185 results in a decrease in fluorescence polarization.

-

The concentration-dependent decrease in polarization is used to calculate the binding affinity of VZ185.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

General Protocol:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with a serial dilution of VZ185 for a specified period.

-

Add the CellTiter-Glo® reagent directly to the wells.

-

The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure the luminescence using a luminometer.

-

The EC₅₀ value is calculated from the dose-response curve.

Signaling Pathway Context

BRD7 and BRD9 are integral components of the SWI/SNF chromatin remodeling complexes, which are critical for regulating gene expression. These complexes utilize the energy from ATP hydrolysis to reposition nucleosomes, thereby controlling the accessibility of DNA to transcription factors. By degrading BRD7 and BRD9, VZ185 can modulate the activity of these complexes and impact downstream gene expression, which is particularly relevant in cancer biology where these pathways are often dysregulated.

Selectivity

VZ185 exhibits high selectivity for the degradation of BRD7 and BRD9 over other bromodomain-containing proteins.[1][2] Global proteomics studies have confirmed that at concentrations effective for BRD7/9 degradation, the levels of other proteins, including other BAF/PBAF subunits and bromodomain-containing proteins like BRD2, BRD3, and BRD4, remain largely unaffected.[6] A negative control compound, cis-VZ185, which is unable to bind to VHL, does not induce the degradation of BRD7 and BRD9, further demonstrating the specific VHL-dependent mechanism of action.[6]

In Vivo Potential

VZ185 has demonstrated favorable in vitro pharmacokinetic (PK) properties, including high stability in both human and mouse plasma and microsomes, as well as good aqueous solubility.[6][8] These characteristics suggest that VZ185 is a suitable chemical probe for in vivo studies to further explore the therapeutic potential of dual BRD7 and BRD9 degradation.[6]

Conclusion

VZ185 is a highly potent, selective, and fast-acting dual degrader of BRD7 and BRD9. Its well-characterized mechanism of action, favorable in vitro properties, and high selectivity make it an invaluable tool for studying the biological functions of BRD7 and BRD9 and for exploring the therapeutic potential of targeting these proteins in diseases such as cancer. This technical guide provides a comprehensive overview of the core data and methodologies associated with VZ185, serving as a valuable resource for researchers in the field of targeted protein degradation.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 2. researchgate.net [researchgate.net]

- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. ch.promega.com [ch.promega.com]

- 6. promega.com [promega.com]

- 7. Pardon Our Interruption [opnme.com]

- 8. promega.com [promega.com]

The Cellular Target of VZ185: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VZ185 is a potent, selective, and fast-acting chemical probe that has emerged as a valuable tool for studying the biological roles of the bromodomain-containing proteins BRD9 and its close homolog BRD7.[1][2][3][4] This technical guide provides an in-depth overview of the cellular target of VZ185, its mechanism of action, and the experimental methodologies used to characterize its activity. VZ185 is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins.[5]

Cellular Targets: BRD7 and BRD9

The primary cellular targets of VZ185 are Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7).[1][3][6] Both BRD7 and BRD9 are subunits of the human SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes, specifically the BAF (BRG1/BRM-associated factor) and PBAF (Polybromo-associated BAF) complexes.[3][6] These complexes play a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the access of transcriptional machinery to DNA.

BRD9 is implicated in various cancers and is known to be required for the proliferation of certain cancer cells, including those dependent on MYC transcription.[1] BRD7 has been proposed as a tumor suppressor gene, and its knockdown has been shown to sensitize tumor cells to T cell-mediated killing, making it an attractive target for cancer immunotherapy.[1][6]

Mechanism of Action: Targeted Protein Degradation

VZ185 functions as a PROTAC, a molecule with two key components connected by a linker: a ligand that binds to the target proteins (BRD7 and BRD9) and a ligand that recruits an E3 ubiquitin ligase.[5] VZ185 specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4]

The binding of VZ185 to both BRD7/9 and VHL brings the target protein and the E3 ligase into close proximity, forming a ternary complex.[1] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The poly-ubiquitinated BRD7 or BRD9 is then recognized and degraded by the proteasome, leading to its rapid and efficient removal from the cell.[1] A key feature of PROTACs like VZ185 is their catalytic mode of action; a single molecule of VZ185 can induce the degradation of multiple target protein molecules.[5]

To confirm this mechanism, a negative control compound, cis-VZ185, was developed.[3][4] cis-VZ185 has a similar affinity for BRD7/9 but is unable to bind to VHL, and consequently, it does not induce the degradation of the target proteins.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of VZ185.

Table 1: In Vitro Degradation and Cytotoxicity of VZ185

| Parameter | Cell Line | BRD9 | BRD7 | Reference |

| DC50 (nM) | RI-1 | 1.8 | 4.5 | [2] |

| EOL-1 | 2.3 | - | ||

| A-204 | 8.3 | - | [2] | |

| HEK293 (HiBiT) | 4.0 | 34.5 | ||

| EC50 (nM) | EOL-1 | 3 | - | [2] |

| A-402 | 40 | - | [2] |

DC50: Half-maximal degradation concentration. EC50: Half-maximal effective concentration (cytotoxicity).

Table 2: Binding Affinities and Thermodynamic Parameters of VZ185

| Parameter | Binding Partner(s) | Value | Method | Reference |

| KD (nM) | VHL | 26 ± 9 | ITC | |

| VHL | 35 ± 5 | FP | ||

| BRD9-BD | 5.1 ± 0.6 | ITC | [6] | |

| Ternary Complex Stability (ΔG, kcal/mol) | VHL:VZ185:BRD9-BD | -21.7 | ITC | [3] |

KD: Dissociation constant. ITC: Isothermal Titration Calorimetry. FP: Fluorescence Polarization. BD: Bromodomain.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize VZ185 are provided below.

Western Blotting / WES (Automated Capillary Electrophoresis Immunoassay)

This method is used to quantify the levels of BRD7 and BRD9 proteins in cells after treatment with VZ185.

-

Cell Culture and Treatment:

-

Culture cells (e.g., RI-1, HeLa, EOL-1, A-204) in appropriate media and conditions.

-

Treat cells with varying concentrations of VZ185 or DMSO (vehicle control) for the desired time points (e.g., 2, 4, 8, 18 hours).

-

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation for WES:

-

Dilute protein lysates to a final concentration of 0.2-1.0 mg/mL in 0.1x sample buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

-

WES Assay Protocol:

-

Prepare the assay plate by adding the following to the designated wells: diluted protein samples, blocking reagent (antibody diluent), primary antibodies (e.g., anti-BRD9, anti-BRD7, anti-β-actin), HRP-conjugated secondary antibodies, and chemiluminescent substrate.

-

Load the prepared plate and a capillary cartridge into the WES instrument.

-

The instrument performs automated protein separation by size, immunodetection, and chemiluminescent signal quantification.

-

-

Data Analysis:

-

Analyze the electropherograms using the instrument's software to determine the peak areas corresponding to the target proteins.

-

Normalize the peak areas of BRD7 and BRD9 to a loading control (e.g., β-actin).

-

Calculate the percentage of protein degradation relative to the DMSO-treated control.

-

Plot the degradation percentage against the VZ185 concentration to determine the DC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity and thermodynamics of the interaction between VZ185 and its binding partners (VHL and BRD9).

-

Sample Preparation:

-

Express and purify recombinant VHL and BRD9 bromodomain proteins.

-

Prepare a concentrated stock solution of VZ185 in DMSO.

-

Prepare the ITC buffer (e.g., 20 mM Bis-Tris propane, 100 mM NaCl, pH 7.5) and ensure that both the protein and VZ185 are in the same buffer to minimize heats of dilution. Dialyze the protein against the ITC buffer.

-

-

ITC Experiment Setup:

-

Load the protein solution (e.g., VHL or BRD9-BD) into the sample cell of the ITC instrument.

-

Load the VZ185 solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the VZ185 solution into the protein solution in the sample cell at a constant temperature (e.g., 25°C).

-

The instrument measures the heat released or absorbed during each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of VZ185 to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

-

Fluorescence Polarization (FP) Binding Assay

FP is a competitive binding assay used to determine the binding affinity of VZ185 for VHL.

-

Reagent Preparation:

-

Prepare a fluorescently labeled VHL ligand (probe).

-

Prepare solutions of purified VHL protein and VZ185 at various concentrations in an appropriate assay buffer.

-

-

Assay Procedure:

-

In a microplate, mix the VHL protein and the fluorescent probe at concentrations that result in a high polarization signal.

-

Add increasing concentrations of VZ185 to the wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader.

-

-

Data Analysis:

-

As VZ185 competes with the fluorescent probe for binding to VHL, the polarization value will decrease.

-

Plot the change in fluorescence polarization against the concentration of VZ185.

-

Fit the data to a competitive binding equation to calculate the IC50 value, which can then be used to determine the KD of VZ185 for VHL.

-

Mass Spectrometry-Based Proteomics

This technique is used to assess the selectivity of VZ185 by quantifying changes in the entire proteome upon treatment.

-

Cell Culture and Treatment:

-

Culture cells (e.g., RI-1) and treat them in triplicate with DMSO, a specific concentration of VZ185 (e.g., 100 nM), or the negative control cis-VZ185 for a defined period (e.g., 4 hours).

-

-

Protein Extraction and Digestion:

-

Harvest and lyse the cells.

-

Reduce and alkylate the proteins, followed by digestion with trypsin to generate peptides.

-

-

Isobaric Labeling (e.g., TMT):

-

Label the peptides from each condition with different isobaric mass tags.

-

Combine the labeled peptide samples.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Separate the mixed peptides by liquid chromatography.

-

Analyze the eluting peptides using a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Identify and quantify the proteins in the sample using proteomics software.

-

Compare the relative abundance of each protein in the VZ185-treated and cis-VZ185-treated samples to the DMSO control.

-

Identify proteins that are significantly downregulated upon VZ185 treatment to assess its selectivity.

-

Visualizations

Signaling and Mechanistic Pathways

Caption: Mechanism of action of VZ185 as a PROTAC degrader.

References

- 1. BRD7 regulates the insulin-signaling pathway by increasing phosphorylation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Emerging Roles of BRD7 in Pathophysiology [mdpi.com]

VZ185: A Comprehensive Technical Guide to a Potent and Selective BRD7/BRD9 Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VZ185 is a highly potent, selective, and rapid dual degrader of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9), developed through an iterative and rational design process. This bifunctional molecule, a Proteolysis Targeting Chimera (PROTAC), leverages the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of its target proteins. VZ185 has demonstrated significant potential as a chemical probe to explore the biological functions of BRD7 and BRD9 and as a lead compound for the development of novel therapeutics. This document provides an in-depth technical overview of the discovery, mechanism of action, and key experimental data related to VZ185.

Introduction

BRD7 and BRD9 are subunits of the human SWI/SNF (BAF) chromatin remodeling complexes, which play a crucial role in regulating gene expression. Dysregulation of these proteins has been implicated in various cancers, making them attractive targets for therapeutic intervention. VZ185 was developed by researchers at the University of Dundee in collaboration with Boehringer Ingelheim and Promega to overcome the challenges of targeting these proteins with traditional inhibitors.[1][2] As a PROTAC, VZ185 offers a distinct mechanism of action, inducing protein degradation rather than just inhibition, which can lead to a more profound and sustained biological effect.

Discovery and Development

The development of VZ185 was a result of a systematic, iterative design approach.[3][4][5] Initial efforts to develop a VHL-based degrader for BRD9 were unsuccessful, suggesting an incompatibility between the target and the E3 ligase.[3][5] However, through systematic modifications of the linker and conjugation patterns, researchers were able to optimize the ternary complex formation between VZ185, BRD9/7, and VHL, leading to the discovery of the highly potent and selective VZ185.[3][4][5] This work provided a roadmap for developing PROTACs for seemingly incompatible target-ligase pairs.[3][4]

Mechanism of Action

VZ185 functions by hijacking the cell's natural protein disposal system. It acts as a molecular bridge, simultaneously binding to the bromodomain of BRD7 or BRD9 and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target protein. The poly-ubiquitinated BRD7 or BRD9 is then recognized and degraded by the proteasome, leading to its rapid and efficient removal from the cell.

Quantitative Data

In Vitro Potency and Ternary Complex Formation

| Parameter | VZ185 | cis-VZ185 (Negative Control) | Reference |

| ITC (VHL binary KD) [nM] | 26 ± 9 | n.d. | [6] |

| ITC (VHL ternary KD with BRD9-BD) [nM] | 27 ± 3 | n.d. | [6] |

| ITC (BRD9-BD binary KD) [nM] | 5.1 ± 0.6 | n.d. | [6] |

| FP (VHL binary KD) [nM] | 35 ± 5 | n.d. | [6] |

| FP (VHL ternary KD with BRD9-BD) [nM] | 35 ± 6 | n.d. | [6] |

| ITC/FP (Cooperativity, α) | 1.0 | n.d. | [6] |

| Ternary Complex Stability (ΔG) [kcal/mol] | -21.7 | n.d. | [1][6] |

Cellular Activity: Degradation

| Assay | Cell Line | Target | DC50 [nM] | Dmax | Reference |

| Western Blot (8h) | RI-1 | BRD9 | 1.8 | ~95% | [1][6] |

| BRD7 | 4.5 | ~95% | [1][6] | ||

| Live-cell HiBiT | HEK293 | HiBiT-BRD9 | 4.0 | - | [6][7] |

| HiBiT-BRD7 | 34.5 | - | [6][7] | ||

| WES Degradation (18h) | EOL-1 | BRD9 | 2.3 | - | [2][6] |

| A-204 | BRD9 | 8.3 | - | [2][6] |

Cellular Activity: Viability

| Assay | Cell Line | EC50 [nM] | Reference |

| CellTiter-Glo | EOL-1 | 3.4 | [2][6] |

| A-204 | 39.8 | [2][6] |

In Vitro Pharmacokinetics

| Parameter | Species | Value | Reference |

| Plasma Stability | Human, Mouse | High | [1][2][8] |

| Microsomal Stability | Human, Mouse | High | [1][2][8] |

| Aqueous Kinetic Solubility | - | up to ~100 µM | [1][2][8] |

Experimental Protocols

The following are representative protocols for key experiments used in the characterization of VZ185.

Western Blotting for BRD7/BRD9 Degradation

This protocol describes the assessment of BRD7 and BRD9 protein levels in RI-1 cells following treatment with VZ185.

-

Cell Culture and Treatment: Plate RI-1 cells and allow them to adhere overnight. Treat cells with various concentrations of VZ185 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for the desired time (e.g., 8 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against BRD7, BRD9, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pardon Our Interruption [opnme.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pardon Our Interruption [opnme.com]

- 7. Pardon Our Interruption [opnme.com]

- 8. eubopen.org [eubopen.org]

VZ185 as a Chemical Probe for BAF Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VZ185, a potent and selective chemical probe for the dual degradation of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7), key subunits of the BAF (SWI/SNF) chromatin remodeling complex. This document details the mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for the characterization and utilization of VZ185 as a research tool.

Introduction to VZ185 and the BAF Complex

The BAF (BRG1/BRM-associated factor) complex, also known as the mammalian SWI/SNF complex, is a multi-subunit ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering nucleosome structure and DNA accessibility.[1][2] The composition of the BAF complex is dynamic and can vary, leading to the formation of distinct subcomplexes such as the canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF), each with specialized functions.[2][3]

BRD9 is a defining subunit of the ncBAF complex, while its close homolog BRD7 is a specific component of the PBAF complex.[3][4] Both proteins contain a bromodomain that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby targeting the BAF complex to specific genomic loci.[3][5] Dysregulation of BAF complex function, including aberrant activity of BRD7 and BRD9, has been implicated in various cancers, making them attractive therapeutic targets.[4][6]

VZ185 is a first-in-class heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to induce the degradation of BRD9 and BRD7.[7][8] It achieves this by simultaneously binding to the bromodomains of BRD9/7 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7][8] This ternary complex formation facilitates the polyubiquitination of BRD9 and BRD7, marking them for degradation by the proteasome.[9] VZ185 offers a powerful chemical biology tool to acutely and reversibly deplete cellular levels of BRD9 and BRD7, enabling the study of their roles in BAF complex function and disease.[8][9] A stereoisomer, cis-VZ185, which binds to the bromodomains but cannot recruit VHL, serves as an invaluable negative control for experiments.[8]

Quantitative Data Presentation

The following tables summarize the key quantitative data for VZ185 from various biochemical and cellular assays.

Table 1: In Vitro Binding Affinity and Ternary Complex Formation

| Parameter | Value | Assay Type | Reference |

| VZ185:VHL Binary KD | 26 ± 9 nM | Isothermal Titration Calorimetry (ITC) | [7] |

| 35 ± 5 nM | Fluorescence Polarization (FP) | [7] | |

| VZ185:BRD9-BD Binary KD | 5.1 ± 0.6 nM | Isothermal Titration Calorimetry (ITC) | [7] |

| VHL:VZ185:BRD9-BD Ternary KD | 27 ± 3 nM | Isothermal Titration Calorimetry (ITC) | [7] |

| 35 ± 6 nM | Fluorescence Polarization (FP) | [7] | |

| Ternary Complex Cooperativity (α) | 1.0 | ITC/FP | [7] |

| Total Stability ΔG (VHL:VZ185:BRD9-BD) | -21.7 kcal/mol | Isothermal Titration Calorimetry (ITC) | [8] |

Table 2: Cellular Degradation Potency (DC50)

| Target Protein | Cell Line | DC50 (nM) | Assay Type | Time Point | Reference |

| BRD9 | RI-1 | 1.8 | Western Blot | 8 h | [7] |

| BRD7 | RI-1 | 4.5 | Western Blot | 8 h | [7] |

| HiBiT-BRD9 | HEK293 | 4.0 | Live-cell degradation (NanoBRET) | - | [7] |

| HiBiT-BRD7 | HEK293 | 34.5 | Live-cell degradation (NanoBRET) | - | [7] |

| BRD9 | EOL-1 | 2.3 | WES degradation assay | 18 h | [7] |

| BRD9 | A204 | 8.3 | WES degradation assay | 18 h | [7] |

Table 3: Cellular Viability (EC50)

| Cell Line | EC50 (nM) | Assay Type | Time Point | Reference |

| EOL-1 | 3.4 | CellTiter-Glo | 7 days | [7][9] |

| A204 | 39.8 | CellTiter-Glo | 7 days | [7][9] |

Mechanism of Action and Signaling Pathways

VZ185 functions by hijacking the cell's natural protein disposal system. As a PROTAC, it acts as a molecular bridge, bringing the target proteins (BRD7 and BRD9) into close proximity with the VHL E3 ubiquitin ligase. This induced proximity leads to the transfer of ubiquitin molecules to the target proteins, which are then recognized and degraded by the proteasome.

The degradation of BRD7 and BRD9 has significant downstream effects on the BAF complex and gene regulation. By removing these subunits, VZ185 can disrupt the normal function of the PBAF and ncBAF complexes, leading to altered chromatin accessibility at specific gene loci and subsequent changes in gene expression. This can impact various cellular processes, including cell proliferation, differentiation, and survival.

Experimental Protocols

Detailed methodologies for key experiments used to characterize VZ185 are provided below. These protocols are based on standard laboratory procedures and adapted for the specific analysis of VZ185.

Western Blotting for BRD7 and BRD9 Degradation

This protocol outlines the steps to assess the degradation of BRD7 and BRD9 in cells treated with VZ185.

Materials:

-

Cell lines (e.g., RI-1, HeLa, EOL-1, A204)

-

VZ185 and cis-VZ185 (negative control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-BRD7, anti-BRD9, and a loading control (e.g., anti-β-actin, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells to achieve 70-80% confluency on the day of treatment. Treat cells with a dose-response of VZ185 (e.g., 0.1 nM to 10 µM) and cis-VZ185 for the desired time (e.g., 2, 8, or 24 hours). Include a DMSO vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of BRD7 and BRD9 to the loading control. Calculate DC50 values from the dose-response curves.

NanoBRET™ Assay for Live-Cell Degradation and Ubiquitination

This protocol describes the use of NanoBRET™ technology to monitor the degradation and ubiquitination of BRD7 and BRD9 in real-time in living cells.

Materials:

-

HEK293 cells

-

Expression vectors: HiBiT-BRD7, HiBiT-BRD9, LgBiT, HaloTag®-Ubiquitin

-

Transfection reagent

-

White, opaque 96-well assay plates

-

VZ185

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand (for ubiquitination assay)

-

Plate reader capable of measuring luminescence and BRET

Procedure for Degradation Assay:

-

Transfection: Co-transfect HEK293 cells with plasmids encoding HiBiT-BRD7 or HiBiT-BRD9 and LgBiT to reconstitute the NanoLuc® luciferase.

-

Plating and Treatment: After 24 hours, plate the transfected cells into 96-well plates. Treat the cells with a serial dilution of VZ185.

-

Luminescence Measurement: Add the NanoBRET™ substrate to the wells and measure the luminescence at various time points.

-

Analysis: A decrease in luminescence indicates the degradation of the HiBiT-tagged protein. Plot the luminescence signal against the VZ185 concentration to determine the DC50.

Procedure for Ubiquitination Assay:

-

Transfection: Co-transfect HEK293 cells with plasmids encoding HiBiT-BRD7 or HiBiT-BRD9 and HaloTag®-Ubiquitin.

-

Labeling and Treatment: 24 hours post-transfection, label the cells with the HaloTag® NanoBRET™ 618 Ligand. Then, treat the cells with VZ185.

-

BRET Measurement: Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (HaloTag® 618) emissions.

-

Analysis: An increase in the BRET ratio (acceptor emission / donor emission) indicates ubiquitination of the target protein.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of VZ185 binding to VHL and the BRD9 bromodomain, as well as the formation of the ternary complex.

Materials:

-

Isothermal titration calorimeter

-

Purified recombinant proteins: VHL/ElonginB/ElonginC (VCB) complex and BRD9 bromodomain (BRD9-BD)

-

VZ185

-

Dialysis buffer

Procedure:

-

Sample Preparation: Dialyze the proteins and VZ185 extensively against the same buffer to minimize heats of dilution.

-

Binary Binding Experiments:

-

To measure VZ185 binding to VCB, titrate VZ185 from the syringe into the VCB solution in the sample cell.

-

To measure VZ185 binding to BRD9-BD, titrate VZ185 into the BRD9-BD solution.

-

-

Ternary Complex Formation:

-

To assess the formation of the VCB:VZ185:BRD9-BD complex, pre-saturate the VCB solution with VZ185 and then titrate in the BRD9-BD solution.

-

-

Data Analysis: Integrate the heat changes after each injection and fit the data to a suitable binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interactions.

Fluorescence Polarization (FP) Assay

The FP assay is an alternative method to measure the binding affinity of VZ185 to VHL.

Materials:

-

Fluorescence polarization plate reader

-

Fluorescently labeled VHL ligand (tracer)

-

Purified VCB complex

-

VZ185

-

Assay buffer

Procedure:

-

Assay Setup: In a microplate, combine the fluorescent tracer and the VCB complex at concentrations that result in a significant polarization signal.

-

Competition Binding: Add increasing concentrations of VZ185 to the wells.

-

Measurement: After incubation, measure the fluorescence polarization.

-

Data Analysis: As VZ185 competes with the fluorescent tracer for binding to VCB, the polarization will decrease. Plot the polarization values against the VZ185 concentration and fit the data to determine the IC50, which can be converted to a Ki value.

Conclusion

VZ185 is a highly potent, selective, and well-characterized chemical probe for inducing the degradation of BRD7 and BRD9. Its dual activity against these key subunits of the PBAF and ncBAF complexes, respectively, provides a unique tool to investigate the roles of these chromatin remodelers in health and disease. The availability of a non-degrading stereoisomer, cis-VZ185, as a negative control further enhances its utility and allows for rigorous experimental design. This technical guide provides the necessary quantitative data and detailed experimental protocols to empower researchers to effectively utilize VZ185 in their studies of BAF complex biology and to explore novel therapeutic strategies targeting this critical cellular machinery.

References

- 1. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mammalian SWI/SNF (BAF) complex - Wikipedia [en.wikipedia.org]

- 3. portlandpress.com [portlandpress.com]

- 4. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Pathways: SWI/SNF (BAF) complexes are frequently mutated in cancer—mechanisms and potential therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. opnme.com [opnme.com]

- 9. pubs.acs.org [pubs.acs.org]

Downstream Effects of VZ185-Mediated Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VZ185 is a potent, fast, and selective heterobifunctional PROTAC (Proteolysis Targeting Chimera) that orchestrates the degradation of two key epigenetic regulators: BRD7 and BRD9. By hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase, VZ185 flags these bromodomain-containing proteins for proteasomal degradation, leading to a cascade of downstream effects with significant therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the molecular consequences of VZ185-mediated degradation of BRD7 and BRD9, focusing on the perturbation of the SWI/SNF chromatin remodeling complex, subsequent alterations in gene expression, and the induction of cytotoxic effects in cancer cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this novel degrader.

Introduction to VZ185: A Dual Degrader of BRD7 and BRD9

VZ185 is a chemical probe designed to induce the degradation of BRD7 and BRD9, which are integral subunits of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes, specifically the PBAF and BAF complexes, respectively[1]. These complexes play a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors[2][3]. Dysregulation of SWI/SNF complex activity is frequently implicated in various cancers, making its components attractive therapeutic targets[2].

Unlike traditional inhibitors that merely block the function of a target protein, VZ185 leverages the cell's own protein disposal machinery—the ubiquitin-proteasome system—to eliminate BRD7 and BRD9 altogether[3]. This degradation-based approach can offer a more profound and sustained biological response compared to inhibition. VZ185 accomplishes this by acting as a molecular bridge, simultaneously binding to BRD7 or BRD9 and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target proteins[3].

Mechanism of Action of VZ185

The activity of VZ185 is dependent on the formation of a ternary complex involving the VZ185 molecule, the target protein (BRD7 or BRD9), and the VHL E3 ligase[3]. This proximity-induced ubiquitination is a catalytic process, allowing a single molecule of VZ185 to trigger the degradation of multiple target protein molecules. The degradation process is contingent on a functional ubiquitin-proteasome system, as evidenced by the rescue of BRD7 and BRD9 levels upon treatment with proteasome inhibitors like MG132[2].

References

- 1. Pardon Our Interruption [opnme.com]

- 2. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]

VZ185: A Comprehensive Selectivity Profile Against Bromodomain-Containing Proteins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the selectivity profile of VZ185, a potent and selective degrader of BRD7 and BRD9. VZ185 is a proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of its target proteins.[1][2] This document provides a thorough analysis of VZ185's specificity against other bromodomain-containing proteins, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Quantitative Selectivity Profile of VZ185

VZ185 demonstrates exceptional selectivity for the degradation of BRD7 and BRD9 over other bromodomain-containing proteins. This high degree of selectivity has been established through multiple lines of evidence, including broad proteomic screens and targeted degradation assays.

Degradation Activity (DC50)

The half-maximal degradation concentration (DC50) is a measure of the potency of a degrader. VZ185 induces the degradation of BRD9 and its close homolog BRD7 at nanomolar concentrations in various cell lines.

| Target | Cell Line | DC50 (nM) | Assay Type | Reference |

| BRD9 | RI-1 | 1.8 | Western Blot (8h) | [2] |

| BRD7 | RI-1 | 4.5 | Western Blot (8h) | [2] |

| HiBiT-BRD9 | HEK293 | 4.0 | Live-cell degradation | [2] |

| HiBiT-BRD7 | HEK293 | 34.5 | Live-cell degradation | [2] |

| BRD9 | EOL-1 | 2.3 | WES degradation (18h) | [3] |

| BRD9 | A204 | 8.3 | WES degradation (18h) | [3] |

Binding Affinity (KD)

Isothermal titration calorimetry (ITC) has been employed to determine the binding affinity of VZ185 to the BRD9 bromodomain and the VHL E3 ligase.

| Binding Partner | KD (nM) | Method | Reference |

| BRD9 Bromodomain | 5.1 ± 0.6 | ITC | [2] |

| VHL (binary) | 26 ± 9 | ITC | [3] |

| VHL (ternary with BRD9-BD) | 27 ± 3 | ITC | [2] |

Proteome-Wide Selectivity

Quantitative mass spectrometry-based proteomics in RI-1 cells treated with 100 nM VZ185 for 4 hours revealed a highly selective degradation profile. Among 6,273 quantified proteins, only BRD7 and BRD9 were observed to be significantly downregulated.[4] This provides strong evidence for the exquisite selectivity of VZ185 at the proteome level.

Selectivity Against Other Bromodomains

To further confirm its selectivity within the bromodomain family, live-cell kinetic analyses were performed using endogenously tagged proteins. These experiments demonstrated no degradation of BRD2, BRD3, BRD4, and the ATPase subunit of the SWI/SNF complex, SMARCA4, in the presence of VZ185.[2][4]

Mechanism of Action

VZ185 functions as a PROTAC, a bifunctional molecule that hijacks the cell's natural protein disposal system to eliminate target proteins.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.

Objective: To measure the binding affinity (KD) of VZ185 to the BRD9 bromodomain and VHL.

Materials:

-

MicroCal ITC instrument (e.g., PEAQ-ITC)

-

Purified recombinant BRD9 bromodomain protein

-

Purified recombinant VHL-ElonginB-ElonginC (VBC) complex

-

VZ185 compound

-

ITC Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 2 mM TCEP), filtered and degassed

-

DMSO (for compound dissolution, matched concentration in both protein and ligand solutions)

Protocol:

-

Sample Preparation:

-

Dialyze the protein (BRD9-BD or VBC) extensively against the ITC buffer to ensure buffer matching.

-

Determine the final protein concentration accurately using a spectrophotometer.

-

Prepare the VZ185 stock solution in 100% DMSO and then dilute it into the ITC buffer to the desired final concentration. The final DMSO concentration in the protein and ligand solutions must be identical.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and syringe with detergent and water, followed by extensive rinsing with the ITC buffer.

-

Set the experimental temperature to 25°C.

-

-

Loading the Calorimeter:

-

Sample Cell: Load the protein solution (e.g., 20 µM BRD9-BD) into the sample cell.

-

Injection Syringe: Load the VZ185 solution (e.g., 200 µM) into the injection syringe.

-

-

Titration:

-

Perform an initial injection of 0.4 µL followed by 19 injections of 2 µL at 150-second intervals.

-

Set the stirring speed to 750 rpm.

-

-

Data Analysis:

-

Integrate the raw titration data to obtain the heat change for each injection.

-

Subtract the heat of dilution, determined from a control titration of VZ185 into buffer.

-

Fit the resulting binding isotherm to a one-site binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

-

HiBiT Live-Cell Degradation Assay

This assay enables the quantitative measurement of protein degradation in real-time in living cells.

Objective: To determine the DC50 and degradation kinetics of VZ185 for BRD7 and BRD9.

Materials:

-

HEK293 cells with endogenously tagged HiBiT-BRD7 or HiBiT-BRD9 (generated via CRISPR/Cas9)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

White, clear-bottom 96-well assay plates

-

VZ185 compound

-

LgBiT protein and Nano-Glo® Live Cell Substrate

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed the HiBiT-tagged HEK293 cells in white, clear-bottom 96-well plates at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of VZ185 in cell culture medium.

-

Add the compound dilutions to the cells and incubate for the desired time points (e.g., for DC50 determination, incubate for 8 hours; for kinetic studies, proceed to measurement immediately).

-

-

Luminescence Measurement (Lytic Endpoint for DC50):

-

Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions.

-

Add the detection reagent to each well.

-

Incubate for 10 minutes at room temperature to lyse the cells and allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Luminescence Measurement (Kinetic Live-Cell):

-

Add the LgBiT protein and Nano-Glo® Live Cell Substrate to the cells just before adding the compound.

-

Immediately place the plate in a luminometer equipped with temperature control (37°C) and kinetic measurement capabilities.

-

Measure the luminescence at regular intervals over several hours.

-

-

Data Analysis:

-

For DC50 determination, normalize the luminescence signal to DMSO-treated controls and plot the percentage of remaining protein against the compound concentration. Fit the data to a dose-response curve.

-

For kinetic analysis, plot the luminescence signal over time to observe the rate of degradation.

-

Quantitative Mass Spectrometry Proteomics

This method provides an unbiased, proteome-wide view of protein abundance changes following compound treatment.

Objective: To assess the global selectivity of VZ185-induced protein degradation.

Materials:

-

RI-1 cells

-

Cell culture medium and reagents

-

VZ185 and cis-VZ185 (negative control) compounds

-

Lysis buffer (e.g., urea-based buffer)

-

DTT, iodoacetamide

-

Trypsin

-

Tandem Mass Tag (TMT) reagents (for multiplexed quantification)

-

High-performance liquid chromatography (HPLC) system

-

High-resolution mass spectrometer (e.g., Orbitrap)

Protocol:

-

Cell Culture and Treatment:

-

Culture RI-1 cells to ~80% confluency.

-

Treat the cells in triplicate with DMSO (vehicle), 100 nM VZ185, or 100 nM cis-VZ185 for 4 hours.

-

-

Sample Preparation:

-

Harvest and lyse the cells.

-

Reduce the disulfide bonds in the proteins with DTT and alkylate the cysteines with iodoacetamide.

-

Digest the proteins into peptides using trypsin.

-

-

Isobaric Labeling (TMT):

-

Label the peptides from each condition with a different TMT reagent.

-

Combine the labeled peptide samples.

-

-

LC-MS/MS Analysis:

-

Fractionate the combined peptide sample using HPLC to reduce complexity.

-

Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Identify the peptides and proteins using a database search algorithm (e.g., Sequest, MaxQuant).

-

Quantify the relative abundance of each protein across the different treatment conditions based on the reporter ion intensities from the TMT labels.

-

Perform statistical analysis to identify proteins that are significantly up- or downregulated upon VZ185 treatment compared to the controls.

-

Conclusion

The data presented in this technical guide unequivocally establish VZ185 as a highly potent and selective degrader of BRD7 and BRD9. Its selectivity is supported by low nanomolar DC50 values for its target proteins, a clean proteomic profile showing no significant off-target degradation, and a lack of activity against other tested bromodomain-containing proteins. The detailed experimental protocols provided herein offer a framework for researchers to independently verify and further explore the properties of VZ185 and other PROTAC molecules. These characteristics make VZ185 an invaluable chemical tool for studying the biological functions of BRD7 and BRD9 and a promising starting point for the development of novel therapeutics.

References

VZ185: A Technical Guide to its Impact on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Introduction

VZ185 is a potent and selective dual degrader of the bromodomain-containing proteins BRD7 and BRD9.[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), VZ185 functions by hijacking the cell's natural protein disposal machinery to specifically eliminate these target proteins.[3] BRD7 and BRD9 are integral subunits of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, a key regulator of gene expression.[4][5] By inducing the degradation of BRD7 and BRD9, VZ185 provides a powerful tool to probe the function of these proteins and presents a promising therapeutic strategy in diseases where their activity is dysregulated, such as certain cancers.[5][6][7] This technical guide provides an in-depth overview of the core effects of VZ185 on gene transcription, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Mechanism of Action: PROTAC-mediated Degradation of BRD7 and BRD9

VZ185 is a bifunctional molecule that simultaneously binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the bromodomain of BRD7 or BRD9.[4] This ternary complex formation facilitates the ubiquitination of BRD7 and BRD9, marking them for degradation by the proteasome.[3] This targeted protein degradation leads to a rapid and sustained depletion of cellular BRD7 and BRD9 levels.

Quantitative Data on VZ185 Activity

The potency and selectivity of VZ185 have been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data.

| Parameter | BRD9 | BRD7 | Cell Line | Reference |

| DC50 (Degradation Concentration 50%) | 1.8 nM | 4.5 nM | RI-1 | [1] |

| DC50 | 2-8 nM | - | EOL-1, A-204 | [3] |

| Binding Affinity (KD to VHL) | \multicolumn{2}{c | }{30 nM (binary and ternary)} | - | [1] |

| Compound | Cell Line | EC50 (Half maximal effective concentration) | Reference |

| VZ185 | EOL-1 | 3.4 nM | [2] |

| VZ185 | A-204 | 39.8 nM | [2] |

Effect on Gene Transcription

The degradation of BRD7 and BRD9 by VZ185 leads to significant changes in gene expression. As components of the SWI/SNF complex, BRD7 and BRD9 play a role in regulating the accessibility of chromatin to the transcriptional machinery. Their removal, therefore, alters the transcriptional landscape of the cell.

Transcriptomic Consequences of BRD9 Degradation

While a comprehensive transcriptomic dataset for VZ185 is not publicly available, studies on other BRD9 degraders and BRD9 knockdown provide significant insights into the downstream effects on gene expression.

A key consequence of BRD9 degradation is the downregulation of ribosome biogenesis and rRNA processing pathways .[8][9] This is accompanied by a decrease in the expression of the master regulator MYC .[9] In synovial sarcoma, BRD9 degradation has been shown to reverse oncogenic gene expression programs.[6][7] In prostate cancer, knockdown of BRD9 resulted in the differential expression of over 2,400 genes.[10]

The following table summarizes a selection of gene ontology (GO) terms enriched among genes downregulated upon BRD9 deletion in malignant rhabdoid tumors.

| Gene Ontology (GO) Term | Description |

| Ribosome biogenesis | The process of making ribosomes, the cell's protein synthesis machinery. |

| rRNA metabolic process | The chemical reactions and pathways involving ribosomal RNA. |

| ncRNA processing | The modification and maturation of non-coding RNAs. |

Experimental Protocols

Cell Culture and VZ185 Treatment

-

Cell Lines: Human cell lines such as HeLa, RI-1, EOL-1, or A-204 can be used.

-

Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

VZ185 Treatment: Prepare a stock solution of VZ185 in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 1-100 nM). Treat cells for the desired duration (e.g., 4, 8, 16, or 24 hours). Include a DMSO-treated vehicle control.

Western Blotting for BRD7/BRD9 Degradation

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against BRD7, BRD9, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

RNA Extraction and RNA-Sequencing

This protocol is a representative workflow for analyzing transcriptomic changes following VZ185 treatment.

-

RNA Extraction:

-

RNA Quality and Quantity Assessment:

-

Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).[11]

-

Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value > 8 is generally recommended for high-quality RNA-seq.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA, as it constitutes the majority of the RNA in a cell.

-

Fragment the remaining RNA into smaller pieces.

-

Synthesize first-strand complementary DNA (cDNA) from the fragmented RNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.

-

Amplify the library using PCR.

-

-

Sequencing:

-

Quantify the final library and assess its quality.

-

Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.

-

-

Bioinformatic Analysis:

-

Assess the quality of the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify the expression level of each gene.

-

Perform differential gene expression analysis between VZ185-treated and control samples to identify significantly up- and down-regulated genes.

-

Perform pathway and gene ontology analysis to identify the biological processes affected by VZ185 treatment.

-

Conclusion

VZ185 is a powerful chemical probe for studying the roles of BRD7 and BRD9 in gene regulation. Its ability to induce rapid and selective degradation of these proteins provides a means to investigate the downstream consequences on the transcriptome. The primary effect of VZ185 on gene transcription is mediated through the disruption of the SWI/SNF chromatin remodeling complex, leading to widespread changes in gene expression, most notably the downregulation of pathways involved in ribosome biogenesis and MYC-driven transcription. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate effects of VZ185 and other targeted protein degraders on cellular function.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]

- 7. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]

Methodological & Application

VZ185 In Vitro Cell-Based Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

VZ185 is a potent and selective dual degrader of Bromodomain-containing protein 9 (BRD9) and its close homolog Bromodomain-containing protein 7 (BRD7).[1][2][3][4] As a Proteolysis Targeting Chimera (PROTAC), VZ185 functions by hijacking the cell's natural protein disposal system to specifically eliminate these target proteins.[5] This document provides detailed protocols for in vitro cell-based assays to characterize the activity of VZ185, including its degradation efficiency and its effect on cell viability.

Mechanism of Action

VZ185 is a heterobifunctional molecule that simultaneously binds to BRD7/BRD9 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][6] This induced proximity facilitates the ubiquitination of BRD7 and BRD9, marking them for degradation by the proteasome.[5] This targeted protein degradation approach offers a powerful tool for studying the biological functions of BRD7 and BRD9 and holds therapeutic potential in diseases where these proteins are implicated, such as certain cancers.[1][7]

Caption: Mechanism of action of VZ185 as a PROTAC degrader.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of VZ185 across various cell lines and assay formats.

Table 1: VZ185 Degradation Potency (DC50)

| Target | Cell Line | Assay Method | DC50 (nM) | Incubation Time |

| BRD9 | RI-1 | Western Blot | 1.8 | 8 hours |

| BRD7 | RI-1 | Western Blot | 4.5 | 8 hours |

| HiBiT-BRD9 | HEK293 | Live-cell degradation | 4.0 | - |

| HiBiT-BRD7 | HEK293 | Live-cell degradation | 34.5 | - |

| BRD9 | EOL-1 | WES degradation assay | 2.3 | 18 hours |

| BRD9 | A-204 | WES degradation assay | 8.3 | 18 hours |

Data sourced from references:[3][6][8]

Table 2: VZ185 Cytotoxicity (EC50)

| Cell Line | Assay Method | EC50 (nM) |

| EOL-1 | CellTiter-Glo | 3.0 |

| A-402 | CellTiter-Glo | 40.0 |

Data sourced from reference:[9]

Experimental Protocols

Herein are detailed protocols for assessing the in vitro activity of VZ185.

Protocol 1: Western Blot for BRD7/BRD9 Degradation

This protocol outlines the steps to quantify the degradation of endogenous BRD7 and BRD9 proteins following VZ185 treatment.

Materials:

-

Cell lines (e.g., RI-1, HeLa)

-

Complete cell culture medium

-

VZ185

-

DMSO (vehicle control)

-

Ice-cold PBS

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD7, anti-BRD9, anti-loading control e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of VZ185 (e.g., 0.1 nM to 1000 nM) and a DMSO vehicle control for the desired time points (e.g., 2, 8, 16 hours).[7]

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer to each well and incubate on ice for 15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples and prepare them with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD7, BRD9, and a loading control overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the BRD7/BRD9 signals to the loading control. Calculate the percentage of protein remaining relative to the DMSO control to determine DC50 values.

-

Caption: A simplified workflow for Western Blot analysis.

Protocol 2: HiBiT Assay for Live-Cell Protein Degradation

This protocol describes a sensitive, real-time method to measure the degradation of BRD7/BRD9 using CRISPR/Cas9-engineered cell lines expressing a HiBiT tag on the target proteins.

Materials:

-

HEK293 cells with endogenously tagged HiBiT-BRD7 or HiBiT-BRD9

-

Complete cell culture medium

-

VZ185

-

DMSO (vehicle control)

-

LgBiT protein and lytic substrate (for endpoint assay) or Nano-Glo® Live Cell Substrate (for kinetic assay)

-

Luminometer

Procedure (Endpoint Assay):

-

Cell Seeding: Plate the HiBiT-tagged cells in a white, opaque-walled multi-well plate and incubate overnight.

-

Compound Treatment: Add serial dilutions of VZ185 or DMSO to the cells and incubate for the desired duration.

-

Reagent Preparation: Prepare the lytic detection reagent by mixing the lytic substrate and LgBiT protein in the lytic buffer.

-

Lysis and Measurement: Add the prepared lytic detection reagent to each well. Mix on an orbital shaker for a few minutes to induce lysis and then measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signals to the DMSO control to calculate the percentage of remaining protein and determine the DC50.